

alpha-Angelica lactone spectroscopic data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Angelica lactone*

Cat. No.: B190580

[Get Quote](#)

A Comprehensive Guide to the Spectroscopic Analysis of α -Angelica Lactone

Introduction

α -Angelica lactone (5-methyl-2(3H)-furanone) is a naturally occurring lactone found in various plants, including angelica species. It is a valuable compound in the fields of flavor and fragrance chemistry and serves as a versatile building block in organic synthesis. A thorough understanding of its structural features through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of α -Angelica lactone, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for α -Angelica lactone is summarized in the following tables, providing a clear and concise reference for its key characterization parameters.

Table 1: ^1H NMR Spectroscopic Data for α -Angelica Lactone

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	~5.14	m	
H-4	~3.17	m	
CH ₃	~2.00	s	

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for α -Angelica Lactone

Carbon Assignment	Chemical Shift (δ) in ppm
C-2 (C=O)	~174
C-5	~154
C-4	~101
C-3	~80
CH ₃	~14

Note: The specific chemical shifts were recorded in CDCl_3 .[\[1\]](#)

Table 3: IR Spectroscopic Data for α -Angelica Lactone

Functional Group	Wavenumber (cm^{-1})	Description
C=O (lactone)	~1740-1780	Strong, characteristic carbonyl stretch
C=C	~1650	Alkene stretch
C-O	~1100-1250	Ester C-O stretch
C-H	~2900-3000	Aliphatic C-H stretch

Table 4: Mass Spectrometry Data for α -Angelica Lactone

Ion Type	m/z	Relative Intensity
$[M]^+$	98	High
$[M-CH_3]^+$	83	Moderate
$[M-CO]^+$	70	Moderate
$[C_4H_5]^+$	55	High (often the base peak)
$[C_2H_3O]^+$	43	High

Note: Fragmentation patterns can be influenced by the ionization technique used.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for α -Angelica lactone are provided below. These protocols are designed to be adaptable to standard laboratory equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of α -Angelica lactone in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).[\[1\]](#)
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

2. 1H NMR Data Acquisition:

- The 1H NMR spectrum can be recorded on a 400 MHz or 600 MHz spectrometer.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters:
 - Use a standard single-pulse experiment.
 - Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
 - Employ a relaxation delay of 1-2 seconds.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
 - Perform baseline correction.

3. ^{13}C NMR Data Acquisition:

- The ^{13}C NMR spectrum can be recorded on a 101 MHz or 151 MHz spectrometer.
- Instrument Setup:
 - Follow the same locking and shimming procedure as for ^1H NMR.
- Acquisition Parameters:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[3\]](#)
 - Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio, due to the low natural abundance of ^{13}C .
 - Use a relaxation delay of 2 seconds.
- Data Processing:

- Apply Fourier transformation to the FID.
- Phase the spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.0 ppm).
- Perform baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean.[4]
- Place a single drop of neat α -Angelica lactone directly onto the crystal.[5]
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .[4]
- Co-add 16 or 32 scans to improve the signal-to-noise ratio.

3. Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify and label the characteristic absorption peaks.

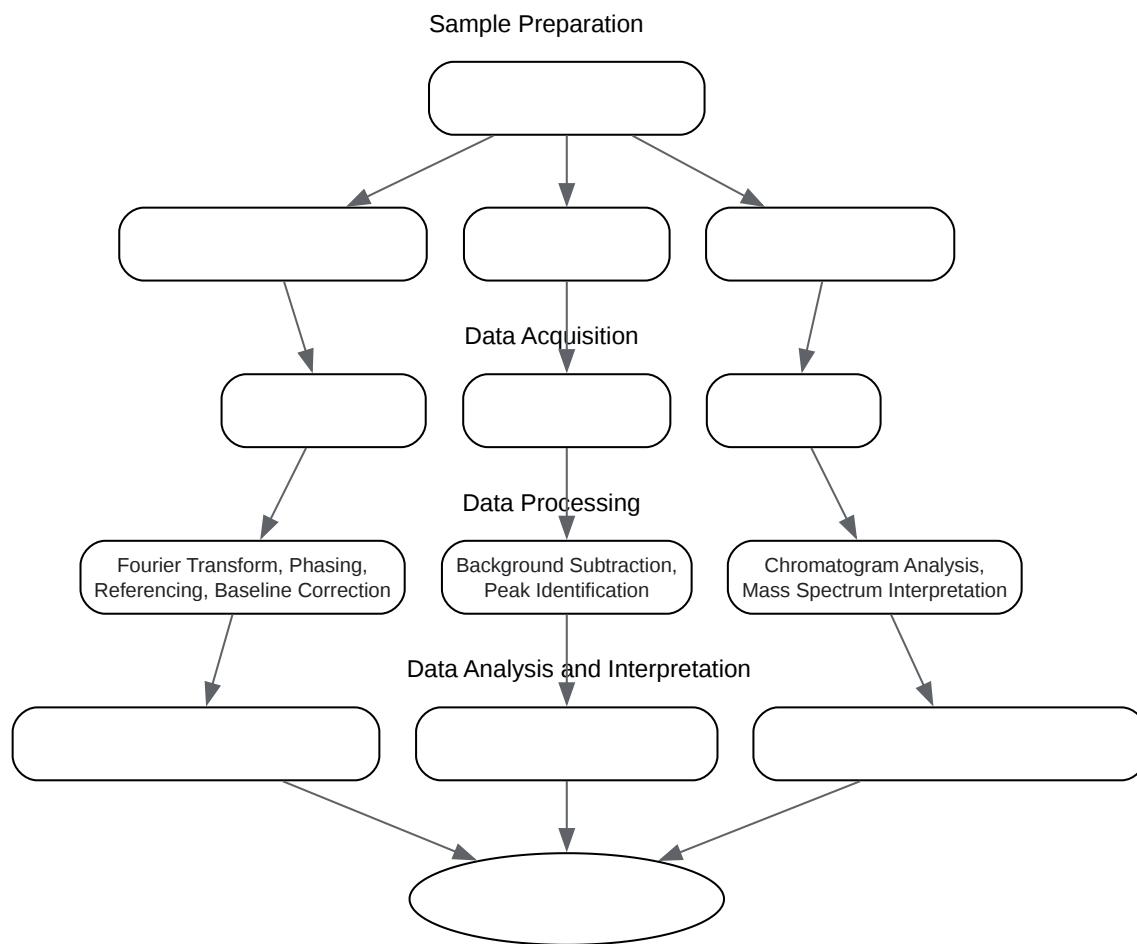
Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

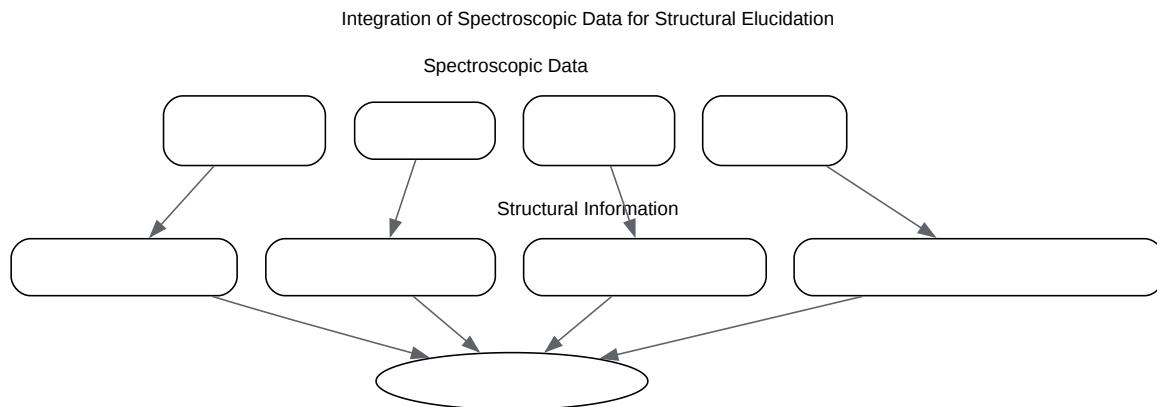
- Prepare a dilute solution of α -Angelica lactone (approximately 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.[6]

- Ensure the solution is free from particles by filtration if necessary.[7]
- Transfer the sample to a 1.5 mL glass autosampler vial.[6]

2. GC-MS Analysis:


- Gas Chromatography (GC) Parameters:
 - Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
 - Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio).[8]
 - Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.[8]
 - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 2 minutes.[8]
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Use Electron Ionization (EI).[8]
 - Electron Energy: Set to the standard 70 eV.[8]
 - Mass Range: Scan from m/z 35 to 350.[8]

3. Data Processing:


- Identify the peak corresponding to α -Angelica lactone in the total ion chromatogram.
- Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of α -Angelica lactone.

Workflow for Spectroscopic Analysis of α -Angelica Lactone[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for α -Angelica lactone.

[Click to download full resolution via product page](#)

Caption: Integration of multimodal spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Angelica lactone(591-12-8) 13C NMR spectrum [chemicalbook.com]
- 2. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [alpha-Angelica lactone spectroscopic data analysis (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190580#alpha-angelica-lactone-spectroscopic-data-analysis-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com